(S)-TCO-PEG3-amine chemical structure and properties
(S)-TCO-PEG3-amine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of (S)-TCO-PEG3-amine, a key reagent in the field of bioconjugation and drug development. This document details its role in advanced bioorthogonal chemistry, offers structured data on its properties, and provides exemplary experimental protocols for its use.
Introduction to (S)-TCO-PEG3-amine
(S)-TCO-PEG3-amine is a heterobifunctional linker molecule that plays a pivotal role in "click chemistry," specifically in the inverse-electron-demand Diels-Alder (IEDDA) reaction.[1][2] It features a strained (S)-trans-cyclooctene (TCO) moiety, a hydrophilic tri-polyethylene glycol (PEG3) spacer, and a terminal primary amine.[3][4]
The TCO group is a highly reactive dienophile that engages in exceptionally fast and specific cycloaddition reactions with tetrazine partners.[1] This reaction is notable for its biocompatibility, as it proceeds rapidly under physiological conditions without the need for cytotoxic catalysts like copper.[1][2] The PEG3 spacer enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance, making this linker ideal for modifying biomolecules.[2] The primary amine provides a versatile handle for conjugation to various molecules, such as proteins, peptides, or drug compounds, typically by forming stable amide bonds with activated carboxylic acids.[4][5] These properties make (S)-TCO-PEG3-amine an invaluable tool for creating antibody-drug conjugates (ADCs), developing targeted drug delivery systems, and labeling biomolecules for imaging and diagnostic applications.[3][6]
Chemical Structure and Properties
The (S)-TCO-PEG3-amine molecule consists of three key functional components: the reactive (S)-trans-cyclooctene headgroup, a flexible PEG3 linker, and a primary amine for conjugation.
Chemical Structure:
-
SMILES: O=C(O[C@H]1CCC/C([H])=C/CC1)NCCOCCOCCOCCN[3]
-
InChI Key: (Generated from SMILES, for structural database searching)
Physical and Chemical Properties
The properties of (S)-TCO-PEG3-amine are summarized in the table below, compiled from various chemical suppliers. Note that some variations exist between suppliers.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₃₂N₂O₅ | [2][3][4] |
| Molecular Weight | 344.45 g/mol | [2][3][4] |
| Appearance | Colorless to slightly yellow oil | [2][7] |
| Purity | >95% (typically determined by HPLC) | [2][7] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Acetonitrile, Chloroform | [2][7] |
| Storage Conditions | Store at -20°C, desiccated, and protected from light. | [2][4] |
| Shipping Conditions | Typically shipped at ambient temperature or on dry ice. | [4][7] |
Note: The trans-cyclooctene moiety has a limited shelf life as it can isomerize to the unreactive cis-cyclooctene form. Therefore, long-term storage is not recommended.[4]
Core Applications and Reaction Mechanism
The primary application of (S)-TCO-PEG3-amine is to introduce a TCO moiety onto a molecule of interest via its primary amine. This "TCO-functionalized" molecule can then be rapidly and specifically conjugated to another molecule bearing a tetrazine group. This bioorthogonal ligation is central to many advanced bioconjugation strategies.[1][8]
The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The TCO-tetrazine ligation is a powerful click chemistry reaction characterized by its extraordinary speed and selectivity.[9] The reaction proceeds via a two-step mechanism:
-
[4+2] Cycloaddition: The electron-deficient tetrazine (diene) reacts with the strained, electron-rich TCO (dienophile) in an inverse-electron-demand Diels-Alder cycloaddition. This forms an unstable tricyclic intermediate.[10]
-
Retro-Diels-Alder Reaction: The intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of nitrogen gas (N₂).[10]
The final product is a stable dihydropyridazine conjugate. The release of nitrogen gas serves as a strong thermodynamic driving force for the reaction, ensuring its irreversibility.[10]
Experimental Protocols
The primary amine of (S)-TCO-PEG3-amine allows for its conjugation to molecules containing activated carboxyl groups, most commonly found on proteins (aspartic acid, glutamic acid side chains, or C-terminus). The following is a general protocol for labeling a protein with (S)-TCO-PEG3-amine using EDC/NHS chemistry.
Protein Labeling with (S)-TCO-PEG3-amine
This two-step protocol first activates the carboxyl groups on the target protein and then reacts them with the amine group of the TCO linker.
Materials and Reagents:
-
Protein of interest (in an amine-free buffer, e.g., MES or PBS)
-
(S)-TCO-PEG3-amine
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Reaction Buffer: MES buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0)
-
Quenching Buffer: (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Spin desalting columns for purification
Procedure:
-
Protein Preparation:
-
Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) or carboxylates.
-
-
Activation of Protein Carboxyl Groups:
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or cold Reaction Buffer.
-
Add a 50- to 100-fold molar excess of EDC and NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation with (S)-TCO-PEG3-amine:
-
Immediately prepare a stock solution of (S)-TCO-PEG3-amine in anhydrous DMSO.
-
Add a 20- to 50-fold molar excess of the (S)-TCO-PEG3-amine solution to the activated protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Remove excess, unreacted (S)-TCO-PEG3-amine and reaction byproducts using a spin desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the degree of labeling (DOL) using analytical techniques such as mass spectrometry (for mass shift) or by reacting the TCO-labeled protein with a tetrazine-fluorophore and measuring the absorbance.
-
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. TCO-PEG3-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TCO-PEG3-amine, 1800507-93-0 | BroadPharm [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. chemimpex.com [chemimpex.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
